4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium is a heterocyclic compound that features a benzothiazole ring fused to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-1-benzylpyridin-1-ium typically involves the condensation of 2-aminobenzenethiol with pyridine derivatives. One common method includes the reaction of 2-aminobenzenethiol with benzyl chloride in the presence of a base such as sodium hydroxide, followed by cyclization to form the benzothiazole ring . Another approach involves the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound often utilize one-pot multicomponent reactions, which streamline the synthesis process and reduce the need for purification steps. These methods may involve the use of catalysts such as piperidine or other amines to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-benzylpyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the pyridinium ion can facilitate binding to negatively charged biological molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole core and exhibit similar biological activities.
4-Benzothiazol-2-yl-benzoyl-1H-pyrazoles: These derivatives are also used in medicinal chemistry and have shown potential as antiangiogenic agents.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium is unique due to its combination of the benzothiazole and pyridinium moieties, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C19H15N2S+ |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(1-benzylpyridin-1-ium-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C19H15N2S/c1-2-6-15(7-3-1)14-21-12-10-16(11-13-21)19-20-17-8-4-5-9-18(17)22-19/h1-13H,14H2/q+1 |
InChI Key |
ORONZDNPGWKLDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.